1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride 1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 100482-68-6
VCID: VC0216639
InChI: InChI=1S/C19H21NOS.ClH/c21-17(11-14-20-12-5-2-6-13-20)19(18-10-7-15-22-18)16-8-3-1-4-9-16;/h1,3-4,7-11,14-15,19H,2,5-6,12-13H2;1H/b14-11+;
SMILES: C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-]
Molecular Formula: C19H22ClNOS
Molecular Weight: 347.9 g/mol

1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride

CAS No.: 100482-68-6

Main Products

VCID: VC0216639

Molecular Formula: C19H22ClNOS

Molecular Weight: 347.9 g/mol

1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride - 100482-68-6

CAS No. 100482-68-6
Product Name 1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride
Molecular Formula C19H22ClNOS
Molecular Weight 347.9 g/mol
IUPAC Name (E)-1-phenyl-4-piperidin-1-ium-1-yl-1-thiophen-2-ylbut-3-en-2-one;chloride
Standard InChI InChI=1S/C19H21NOS.ClH/c21-17(11-14-20-12-5-2-6-13-20)19(18-10-7-15-22-18)16-8-3-1-4-9-16;/h1,3-4,7-11,14-15,19H,2,5-6,12-13H2;1H/b14-11+;
Standard InChIKey OXODPAZMWGBZRU-JHGYPSGKSA-N
Isomeric SMILES C1CC[NH+](CC1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-]
SMILES C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-]
Canonical SMILES C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-]
Synonyms 1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride
PubChem Compound 6435625
Last Modified Nov 11 2021
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